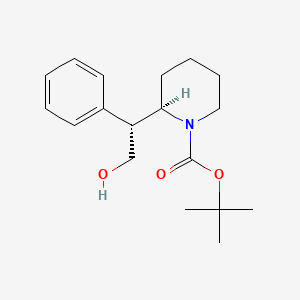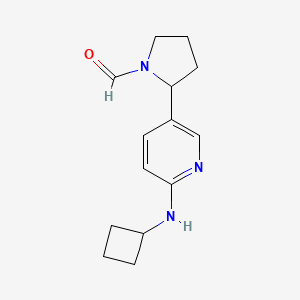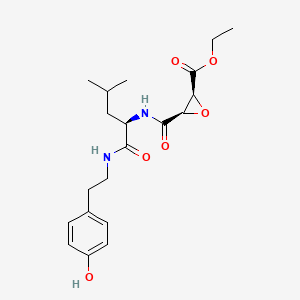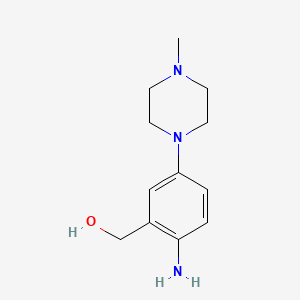
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol: is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol It is characterized by the presence of an amino group, a piperazine ring, and a phenyl group with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenyl compound under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the amino group can produce secondary or tertiary amines.
- Substitution reactions can introduce various functional groups at the amino or hydroxymethyl positions .
Scientific Research Applications
Chemistry: In chemistry, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The amino and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)acrylamide: This compound shares a similar core structure but has an acrylamide group instead of a hydroxymethyl group.
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)ethanol: Similar to the target compound but with an ethanol group instead of a methanol group.
Uniqueness: The presence of the hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
[2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3 |
InChI Key |
JQRRAFRBXIITSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


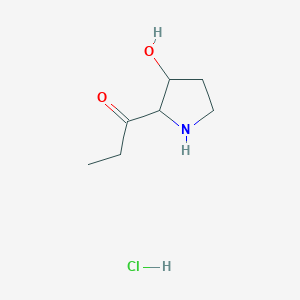

![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)
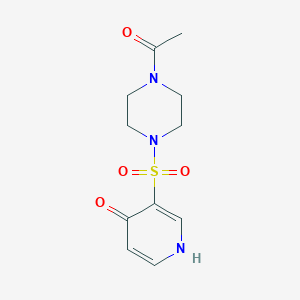

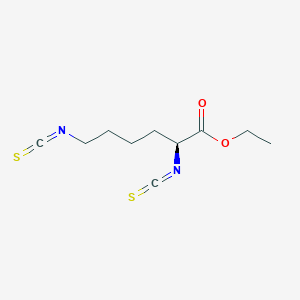
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)
![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)
